4,5-dichloro-8-methoxyquinoline
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Overview
Description
4,5-Dichloro-8-methoxyquinoline is a chemical compound with the molecular formula C₁₀H₇Cl₂NO and a molecular weight of 228.07 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-8-methoxyquinoline typically involves the chlorination of 8-methoxyquinoline. One common method includes the use of N-chlorosuccinimide (NCS) under acidic conditions . Another approach involves the reaction of 4-chloro-2-nitrophenol with 4-chloro-2-aminophenol in the presence of hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis , solvent-free reactions , and the use of recyclable catalysts are employed to make the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-8-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and reduction: These reactions can be facilitated by reagents such as potassium permanganate and sodium borohydride.
Cyclization and cycloaddition: These reactions often involve the use of dimethylacetylenedicarboxylate (DMAD) and other cyclizing agents.
Common Reagents and Conditions:
N-chlorosuccinimide (NCS): for chlorination.
Potassium carbonate: for nucleophilic substitution.
Dimethylacetylenedicarboxylate (DMAD): for cyclization reactions.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which are often used in medicinal chemistry and industrial applications .
Scientific Research Applications
4,5-Dichloro-8-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dichloro-8-methoxyquinoline involves its interaction with various molecular targets and pathways:
Enzyme inhibition: It acts as an inhibitor of certain enzymes, disrupting their normal function.
Cellular pathways: It can interfere with cellular signaling pathways, leading to effects such as apoptosis (programmed cell death) and inhibition of cell proliferation.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of drugs like chloroquine.
Fluoroquinolines: Known for their broad-spectrum antibacterial activity.
Uniqueness: 4,5-Dichloro-8-methoxyquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual chlorine and methoxy substituents make it particularly effective in certain chemical reactions and biological applications .
Properties
IUPAC Name |
4,5-dichloro-8-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-8-3-2-6(11)9-7(12)4-5-13-10(8)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFIDYAMXSTZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656132 |
Source
|
Record name | 4,5-Dichloro-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858470-85-6 |
Source
|
Record name | 4,5-Dichloro-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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